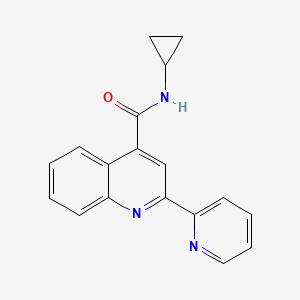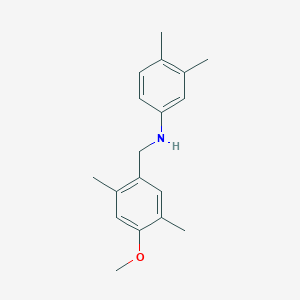
(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" represents a specific structure within the realm of organic chemistry, characterized by its unique combination of functional groups and stereochemistry. Its relevance spans from synthetic organic chemistry to potential pharmacological applications due to its distinct chemical structure.
Synthesis Analysis
The synthesis of complex molecules like "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" often involves multi-step reactions that include the formation of the cyclobutylcarbonyl group, introduction of trimethyl moieties, and the creation of the piperidinol core. Techniques such as cyclization, carbonylation, and stereoselective synthesis play crucial roles in constructing the molecule's framework.
Molecular Structure Analysis
The molecular structure of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol" is notable for its stereochemistry at the 4S position, which can influence the molecule's physical and chemical properties. Advanced spectroscopic methods, including NMR and X-ray crystallography, are essential tools for elucidating the compound's detailed structural aspects.
Chemical Reactions and Properties
This molecule can participate in various chemical reactions, reflecting its reactivity patterns. For instance, the piperidinol moiety might undergo nucleophilic substitution reactions, while the cyclobutylcarbonyl group could be involved in electrophilic addition reactions. The presence of multiple functional groups enables a wide range of chemical transformations, making it a versatile intermediate for further synthetic applications.
Physical Properties Analysis
The physical properties of "(4S)-1-(cyclobutylcarbonyl)-3,3,4-trimethyl-4-piperidinol," such as melting point, boiling point, solubility, and optical rotation, are influenced by its molecular structure. These characteristics are critical for determining the compound's behavior in different environments and solvents, which is essential for both synthesis and application phases.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, stability, and reactivity towards various reagents, define the compound's utility in chemical syntheses and potential biological interactions. Understanding these properties is vital for predicting the molecule's behavior in complex chemical systems and potential pharmacological settings.
References for further reading on these topics are available, focusing on the synthesis, molecular structure, and chemical properties of related compounds and methodologies:
- Discovery and investigation of novel antineoplastic agents and the relevance of molecular structure in drug development (Hossain et al., 2020).
- The role of cycloaddition reactions in organic synthesis and the construction of cyclic structures (Rigby & Pigge, 1998).
- Exploring the synthesis of pyridines and quinolines from propargylic alcohols and their significance in medicinal chemistry (Mishra, Nair, & Baire, 2022).
Propriétés
IUPAC Name |
cyclobutyl-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2)9-14(8-7-13(12,3)16)11(15)10-5-4-6-10/h10,16H,4-9H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUJOHQKDBMRJW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-5-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B5668477.png)
![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)
![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)


![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)
![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5668552.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5668553.png)